2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) :
- δ 1.73 (m, 4H, CH₂ of tetralin)
- δ 2.80 (m, 4H, CH₂ of tetralin)
- δ 6.96–7.90 (m, 7H, aromatic protons from indole and tetralin)
- δ 11.20 (s, 1H, NH of indole)
¹³C NMR (100 MHz, DMSO-d₆) :
Infrared (IR) Spectroscopy
Key absorptions (cm⁻¹):
Mass Spectrometry (MS)
- ESI-MS : m/z 247.3 [M+H]⁺ (calculated: 247.33)
- Fragmentation peaks at m/z 170 (loss of tetralin) and m/z 129 (indole fragment)
X-ray Crystallographic Analysis and Conformational Studies
While direct X-ray crystallographic data for this compound remains unreported, studies on analogous tetralin-indole hybrids provide insights:
Tricyclic Indole-Tetralin Systems :
Conformational Flexibility :
Computational Molecular Modeling (DFT Calculations)
Geometry Optimization
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict:
Electronic Properties
Vibrational Frequency Analysis
DFT-simulated IR spectra align with experimental data, validating assignments for N–H and C–C stretches.
Table 1: Key Structural and Spectral Data
| Property | Experimental Data | Computational Data (DFT) |
|---|---|---|
| Molecular Weight | 247.33 g/mol | 247.33 g/mol |
| HOMO-LUMO Gap | — | 4.2 eV |
| Indole C–N Bond Length | — | 1.36 Å |
| ¹H NMR (NH) | δ 11.20 | δ 11.15 (predicted) |
Properties
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N/c1-2-6-14-11-16(10-9-13(14)5-1)18-12-15-7-3-4-8-17(15)19-18/h3-4,7-12,19H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVRGOPIRFGDCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole (CAS No. 101733-50-0) is an indole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.
- Molecular Formula : C18H17N
- Molecular Weight : 247.34 g/mol
- Structural Characteristics : The compound contains a tetrahydronaphthalene moiety fused to an indole ring, which may influence its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential of this compound as a promising anticancer agent. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 3.5 | Induction of apoptosis |
| MCF-7 (Breast) | 4.2 | Cell cycle arrest |
| HeLa (Cervical) | 2.9 | Inhibition of proliferation |
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest in cancer cells. For instance, in A549 cells, the compound was shown to activate caspase pathways leading to programmed cell death.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Candida albicans | 25 |
The antimicrobial activity is attributed to the disruption of bacterial cell membranes and interference with metabolic pathways.
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial effects, this compound has been evaluated for anti-inflammatory activity. In vitro assays reveal that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
-
Study on Anticancer Efficacy :
A study published in Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of various indole derivatives, including this compound. The results indicated that modifications on the indole nitrogen significantly influenced cytotoxicity against different cancer cell lines. -
Antimicrobial Evaluation :
A research article in Pharmaceutical Biology assessed the antimicrobial activity of several indole derivatives against clinical isolates. The study found that this compound exhibited potent activity against MRSA strains with an MIC comparable to standard antibiotics.
Comparison with Similar Compounds
Structural Analogues
Substitution Patterns and Electronic Effects
- 3-(Naphthalen-2-ylmethyl)-1H-indole (3o): This compound differs in the substitution position (indole C-3 vs. C-2) and the presence of a fully aromatic naphthalene group. Synthesis via indole and naphthalen-2-ylmethanol yielded 71% purity .
- 2-(Naphthalen-1-yl)-1H-indole (102) : Features a fully aromatic naphthalene ring at C-2 of indole. The lack of saturation in the naphthalene moiety reduces conformational flexibility compared to the tetrahydronaphthalene-substituted target compound. Synthesis yielded 28%, with a melting point of 95–97°C .
- N-(2-(1H-Indol-3-yl)ethyl)-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide (116) : Incorporates a carboxamide linker between indole and a tetramethyl-tetrahydronaphthalene group. This structural variation enhances hydrophilicity and may improve binding to enzymatic targets, as evidenced by 88–96% lipid peroxidation inhibition .
Table 2: Bioactivity Comparison of Key Analogues
Preparation Methods
Friedel–Crafts Reaction-Based One-Pot Synthesis
A notable method for synthesizing polycyclic indole derivatives structurally related to 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole involves a Friedel–Crafts reaction between indole derivatives and pyrrol-2-one fragments.
-
- Indole (1 mmol) and 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one (1 mmol) are combined with p-toluenesulfonic acid (TsOH, 1 mmol) in dimethyl sulfoxide (DMSO, 1 mL).
- The mixture is stirred at 70 °C for 1–2 hours.
- After reaction completion, the mixture is cooled, poured into water, basified with ammonium hydroxide, extracted with ethyl acetate, concentrated, and purified by column chromatography.
Yields : This method typically provides isolated yields in the range of 37–55%, demonstrating moderate efficiency and tolerance to various substituents on the indole ring and pyrrol-2-one fragment.
Mechanism : The reaction proceeds via an intramolecular Friedel–Crafts cyclization following Knoevenagel condensation of indole-4-carbaldehyde with diaryl-substituted cyanoketones, forming intermediate hydroxypyrrolones that cyclize to the polycyclic indole structure.
| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Indole + 5-hydroxy pyrrol-2-one | TsOH | DMSO | 70 | 37–55 | One-pot, intramolecular cyclization |
This approach is advantageous for its one-pot nature and relatively mild conditions, though it requires aromatic substituents for successful cyclization.
Two-Step Synthesis via Post-Functionalization of Indoles
Another approach involves the preparation of this compound derivatives through a two-step process:
Step 1 : Preparation of 2-(3-oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile intermediates via condensation reactions involving nitrovinylbenzene and halogenated indoles.
Step 2 : Conversion of these intermediates to 2-aryl-1H-indol-3-amines by reaction with hydrazine hydrate under microwave heating (200 °C, 15 min), followed by purification.
Yields : High yields (~90%) have been reported for the final indole amine derivatives, indicating the efficiency of this method.
Advantages : This method allows for the introduction of various substituents and provides access to unprotected 3-aminoindoles, which can be further functionalized.
| Step | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | (E)-(2-Nitrovinyl)benzene + halide-indole | Room temp, stirring 2 h | Not specified | Intermediate formation |
| 2 | Intermediate + hydrazine hydrate | Microwave, 200 °C, 15 min | ~90 | Rapid conversion to indole amine |
This method is well-suited for preparing functionalized indole derivatives with tetrahydronaphthalene substituents.
Comparative Summary of Methods
| Method | Key Features | Reaction Conditions | Yield Range (%) | Comments |
|---|---|---|---|---|
| Friedel–Crafts One-Pot Synthesis | Intramolecular cyclization; mild temp | TsOH/DMSO, 70 °C, 1–2 h | 37–55 | One-pot, moderate yields |
| Two-Step Microwave-Assisted Synthesis | Hydrazine reduction; microwave heating | Microwave, 200 °C, 15 min | ~90 | High yield, rapid reaction |
| Tetrahydronaphthalene Reflux Method | Base-catalyzed condensation | Reflux in MeOH with piperidine, 8–12 h | 60–70 (related compounds) | Indirect method, longer time |
Research Findings and Notes
The Friedel–Crafts method demonstrates tolerance to various aromatic substituents but fails with aliphatic substituents on the cyanoketone, limiting substrate scope.
Microwave-assisted synthesis provides a rapid and high-yielding route to 3-aminoindoles with tetrahydronaphthalene substituents, facilitating further derivatization.
The choice of solvent, catalyst, and temperature critically influences the yield and purity of the target compound.
Isolation and characterization of intermediates such as indolyl hydroxypyrrolones confirm the proposed reaction pathways, supporting mechanistic understanding.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole, and what analytical methods validate its purity?
- Synthesis : A typical route involves coupling reactions between indole derivatives and functionalized tetrahydronaphthalene precursors. For example, fragment-based approaches (e.g., fragment coupling with 5,6,7,8-tetrahydronaphthalen-2-ol) are used to introduce the tetrahydronaphthalene moiety, followed by purification via column chromatography .
- Validation : Purity (>98%) is confirmed using HPLC (215 nm detection) and mass spectrometry (ESI-MS). Structural confirmation relies on and NMR spectroscopy, with key shifts observed for the indole NH proton (~10–12 ppm) and tetrahydronaphthalene methylene groups (1.5–2.5 ppm) .
Q. How is the compound characterized spectroscopically, and what spectral contradictions may arise?
- NMR Analysis : The tetrahydronaphthalene ring protons typically appear as multiplet signals between 1.5–2.5 ppm (methylene groups) and 6.5–7.2 ppm (aromatic protons). Indole protons resonate at 6.8–7.5 ppm. Discrepancies in peak splitting may arise due to rotational isomerism in the tetrahydronaphthalene-indole linkage, requiring 2D NMR (COSY, HSQC) for resolution .
- Mass Spectrometry : ESI-MS often shows [M+H] ions, but fragmentation patterns must be cross-validated with theoretical isotopic distributions to avoid misassignment of adducts .
Advanced Research Questions
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Reaction Optimization :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require stringent drying to prevent hydrolysis.
- Catalysis : Palladium-based catalysts (e.g., Pd(PPh)) improve coupling efficiency in Suzuki-Miyaura reactions for indole-tetrahydronaphthalene conjugation .
- Temperature Control : Reactions involving acid-sensitive intermediates (e.g., saponification) require low temperatures (0–5°C) to prevent decomposition .
- Yield Data :
| Step | Yield (%) | Key Challenge |
|---|---|---|
| Indole activation | 75–85 | Competing dimerization |
| Coupling | 60–70 | Steric hindrance |
| Purification | 90–95 | Co-elution with byproducts |
Q. How do researchers resolve contradictions in pharmacological data, such as varying cytotoxicity across cancer cell lines?
- Case Study : In HCT116 (colon) vs. MCF-7 (breast) cancer cells, differences in IC values (e.g., 2.1 μM vs. 8.7 μM) may reflect cell-specific uptake or metabolic activation.
- Methodology :
- Mechanistic Profiling : Assess compound binding to targets like retinoid-X-receptors (RXRs) using competitive binding assays .
- Metabolic Stability : Evaluate hepatic microsomal stability to identify rapid degradation in certain cell types .
Q. What computational and experimental approaches elucidate structure-activity relationships (SAR) for this compound?
- Computational :
- Docking Studies : Model interactions with RXRs or Janus kinases (JAKs) to predict substituent effects on affinity. For example, electron-withdrawing groups on the indole ring enhance RXR binding by 1.5-fold .
- Experimental :
- Analog Synthesis : Introduce substituents (e.g., methyl, fluoro) at the indole 5-position and compare bioactivity. For instance, fluorination increases metabolic stability by 30% in vitro .
- Pharmacophore Mapping : Identify critical hydrogen-bonding motifs using 3D-QSAR models .
Specialized Methodological Considerations
Q. What protocols ensure safe handling and storage of this compound in laboratory settings?
- Safety : Use fume hoods for synthesis due to potential respiratory irritancy (observed in related tetrahydronaphthalene derivatives) .
- Storage : Store under inert gas (N) at –20°C to prevent oxidation of the indole NH group .
Q. How is the compound utilized in neurodegenerative disease research, particularly Parkinson’s or Alzheimer’s?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
